3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate
Overview
Description
3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate is a fluorinated methacrylate ester with the molecular formula C10H9F9O2. This compound is known for its unique properties, including high thermal stability, chemical resistance, and low surface energy, making it valuable in various industrial applications .
Mechanism of Action
Target of Action
This compound is a type of methacrylate, which are commonly used in the production of polymers . Therefore, its primary targets would likely be the monomers or other reactants involved in the polymerization process.
Mode of Action
The compound interacts with its targets through a process known as polymerization. This is a chemical reaction in which monomers are linked together to form a polymer . The compound can undergo addition reactions with other functional compounds such as alcohols and amines .
Biochemical Pathways
Given its use in the production of polymers, it likely plays a role in the polymerization pathway, where it contributes to the formation of long-chain molecules .
Pharmacokinetics
It is known that the compound is insoluble in water , which could affect its absorption and distribution in biological systems.
Result of Action
The primary result of the action of 3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate is the formation of polymers. These polymers can have various properties depending on the specific conditions of the polymerization process .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound has good thermal and chemical stability . It is also light-sensitive , indicating that exposure to light could potentially affect its stability or reactivity.
Biochemical Analysis
Biochemical Properties
3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can form covalent bonds with amino acid residues in proteins, leading to modifications that can alter protein function. Additionally, this compound can interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their activity .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that this compound can modulate the activity of transcription factors, leading to changes in gene expression patterns. Additionally, this compound can impact cellular metabolism by interacting with key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and enzymes, leading to conformational changes that affect their activity. This compound can also inhibit or activate enzymes by binding to their active sites or allosteric sites. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but it can undergo degradation under certain conditions, such as exposure to light or heat. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression and metabolic activity. Toxic or adverse effects have been observed at very high doses, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors that play key roles in metabolic processes, leading to changes in metabolic flux and metabolite levels. This compound can also affect the activity of enzymes involved in the synthesis and degradation of biomolecules, further influencing metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. Additionally, the transport and distribution of this compound can be affected by its chemical properties, such as solubility and stability .
Subcellular Localization
The subcellular localization of this compound is determined by various factors, including targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on cellular function. The activity and function of this compound can be influenced by its localization, as well as by interactions with other biomolecules in different subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate is typically synthesized through the esterification of methacrylic acid with 3,3,4,4,5,5,6,6,6-nonafluorohexanol. The reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction mixture is typically purified through distillation to remove any unreacted starting materials and by-products, resulting in a high-purity product .
Chemical Reactions Analysis
Types of Reactions
3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.
Substitution: The fluorinated alkyl chain can undergo substitution reactions with nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Polymerization: Initiated by free radicals, UV light, or heat.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Polymerization: Fluorinated polymers with unique properties.
Substitution: Fluorinated derivatives with modified functional groups.
Hydrolysis: Methacrylic acid and 3,3,4,4,5,5,6,6,6-nonafluorohexanol.
Scientific Research Applications
3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of fluorinated polymers for coatings and adhesives.
Biology: Incorporated into biomaterials for drug delivery systems and tissue engineering scaffolds.
Medicine: Utilized in the development of medical devices and implants due to its biocompatibility and chemical resistance.
Industry: Applied in the production of superhydrophobic surfaces, anti-fouling coatings, and lubricants
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroethyl methacrylate
- 2,2,3,4,4,4-Hexafluorobutyl methacrylate
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
- 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
Uniqueness
Compared to similar compounds, 3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate offers a longer fluorinated alkyl chain, which enhances its hydrophobicity and chemical resistance. This makes it particularly suitable for applications requiring extreme chemical stability and low surface energy .
Properties
IUPAC Name |
3,3,4,4,5,5,6,6,6-nonafluorohexyl 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F9O2/c1-5(2)6(20)21-4-3-7(11,12)8(13,14)9(15,16)10(17,18)19/h1,3-4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNRPOFACABVSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9CH2CH2OC(O)C(CH3)=CH2, C10H9F9O2 | |
Record name | 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,6-nonafluorohexyl ester | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
31763-59-4 | |
Record name | 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,6-nonafluorohexyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31763-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8061979 | |
Record name | 1H,1H,2H,2H-Perfluorohexyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1799-84-4 | |
Record name | 3,3,4,4,5,5,6,6,6-Nonafluorohexyl 2-methyl-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1799-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,6-nonafluorohexyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001799844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,6-nonafluorohexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H,1H,2H,2H-Perfluorohexyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3,4,4,5,5,6,6,6-nonafluorohexyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.716 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the unique properties of 2-(Perfluorobutyl)ethyl methacrylate compared to other methacrylate monomers?
A1: The presence of the perfluorobutyl group in 2-(Perfluorobutyl)ethyl methacrylate introduces significant hydrophobicity and oleophobicity to polymers synthesized from it [, , ]. This characteristic is valuable in applications requiring water and oil repellency, such as surface coatings.
Q2: How does the length of the fluorinated side chain affect the self-assembly behavior of polymers containing 2-(Perfluorobutyl)ethyl methacrylate?
A2: Research shows that varying the length of the fluorinated side chain in semi-fluorinated methacrylates like 2-(Perfluorobutyl)ethyl methacrylate significantly influences the self-assembly behavior of the resulting polymers in solution []. For example, polymers of 2-(Perfluorobutyl)ethyl methacrylate form spherical micelles, wormlike micelles, and vesicles depending on the degree of polymerization, while longer fluorinated chains lead to different morphologies [].
Q3: Can 2-(Perfluorobutyl)ethyl methacrylate be used to create block copolymers, and what unique properties might these materials exhibit?
A3: Yes, 2-(Perfluorobutyl)ethyl methacrylate can be incorporated into block copolymers. For instance, researchers have synthesized block copolymers containing 2-(Perfluorobutyl)ethyl methacrylate and poly(methyl methacrylate) segments [, ]. These block copolymers display distinct phase separation due to the incompatibility between the fluorinated and non-fluorinated blocks, leading to interesting surface properties and potential applications in areas like nanopatterning.
Q4: How does the incorporation of 2-(Perfluorobutyl)ethyl methacrylate influence the dielectric properties of polymer blends?
A4: Studies have demonstrated that incorporating 2-(Perfluorobutyl)ethyl methacrylate into polymer blends can enhance dielectric properties []. For example, blending 2-(Perfluorobutyl)ethyl methacrylate-containing block copolymers with poly(vinylidene fluoride) significantly increases the dielectric constant of the resulting material compared to pure poly(vinylidene fluoride) []. This enhancement is attributed to improved interfacial interactions and increased charge carrier density at the interface between the polymer components.
Q5: Can 2-(Perfluorobutyl)ethyl methacrylate be used to modify the surface properties of materials like flax fabrics?
A5: Yes, 2-(Perfluorobutyl)ethyl methacrylate can be grafted onto materials like flax fabrics to modify their surface properties []. This modification imparts both flame retardancy and hydro-oleophobicity to the fabric, making it suitable for applications requiring fire resistance and water/oil repellency.
Q6: How does the presence of fluorinated groups in 2-(Perfluorobutyl)ethyl methacrylate contribute to the flame retardancy of modified materials?
A6: The presence of fluorinated groups in 2-(Perfluorobutyl)ethyl methacrylate contributes to the flame retardancy of modified materials by releasing fluorine-containing radicals during combustion []. These radicals can scavenge highly reactive free radicals in the flame, interrupting the combustion chain reaction and slowing down the burning process.
Q7: What analytical techniques are used to characterize polymers and materials containing 2-(Perfluorobutyl)ethyl methacrylate?
A7: Several analytical techniques are employed to characterize polymers and materials containing 2-(Perfluorobutyl)ethyl methacrylate. These include:
- FTIR Spectroscopy: Confirms the presence of characteristic functional groups, such as the carbonyl group in the methacrylate unit and the C-F bonds in the perfluorobutyl group [].
- Scanning Electron Microscopy (SEM): Provides information about the morphology and surface features of materials [, ].
- Energy-Dispersive X-ray Spectroscopy (EDX): Used in conjunction with SEM to determine the elemental composition and distribution of elements like fluorine within a material [].
- X-ray Photoelectron Spectroscopy (XPS): Provides information about the elemental composition and chemical states of elements present on the material's surface [].
- Contact Angle Measurements: Used to quantify the hydrophobicity and oleophobicity of surfaces [, ].
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